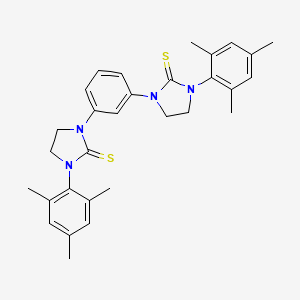
3,3'-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core linked to two mesitylimidazolidine-2-thione groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) typically involves the reaction of 1,3-phenylenediamine with mesityl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with thiol groups.
Substitution: Substituted imidazolidine derivatives.
Applications De Recherche Scientifique
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or promote various biochemical pathways. The thione groups play a crucial role in these interactions, facilitating the binding to metal centers and other molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(2-Methyl-1,3-phenylene)bis(1,1-dibutylurea): Similar structure but with urea groups instead of thione groups.
3,3’-(1,2-phenylene-bis(methylene))bis(1-vinyl-1H-imidazol-3-ium): Contains vinylimidazolium groups instead of mesitylimidazolidine.
Uniqueness
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) is unique due to its specific combination of a 1,3-phenylene core with mesitylimidazolidine-2-thione groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C30H34N4S2 |
|---|---|
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
1-[3-[2-sulfanylidene-3-(2,4,6-trimethylphenyl)imidazolidin-1-yl]phenyl]-3-(2,4,6-trimethylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C30H34N4S2/c1-19-14-21(3)27(22(4)15-19)33-12-10-31(29(33)35)25-8-7-9-26(18-25)32-11-13-34(30(32)36)28-23(5)16-20(2)17-24(28)6/h7-9,14-18H,10-13H2,1-6H3 |
Clé InChI |
WUVSHUUHQTVADO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2CCN(C2=S)C3=CC(=CC=C3)N4CCN(C4=S)C5=C(C=C(C=C5C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9R,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one](/img/structure/B14783046.png)
![[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14783053.png)
![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one](/img/structure/B14783066.png)
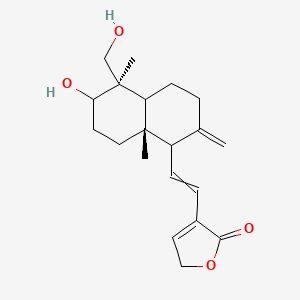
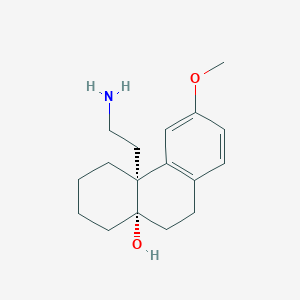
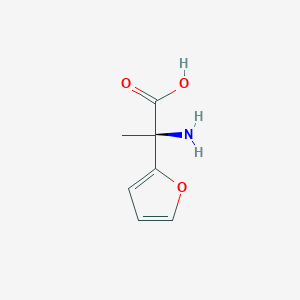
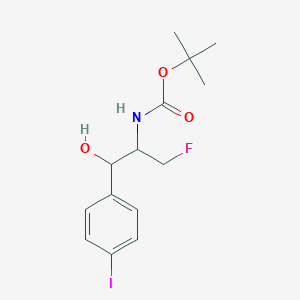
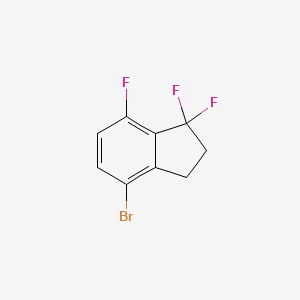
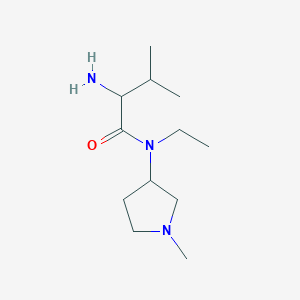
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B14783128.png)
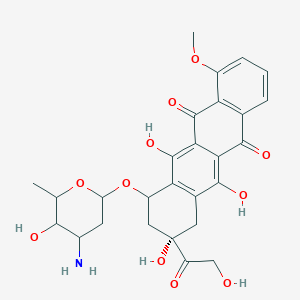
![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)
